molecular formula C6H7Cl2N3O B1401392 Oxazolo[5,4-b]pyridin-2-amine dihydrochloride CAS No. 909854-99-5

Oxazolo[5,4-b]pyridin-2-amine dihydrochloride

Cat. No.: B1401392
CAS No.: 909854-99-5
M. Wt: 208.04 g/mol
InChI Key: GJGZYHLMTURAJH-UHFFFAOYSA-N
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Description

Oxazolo[5,4-b]pyridin-2-amine dihydrochloride is a bicyclic heteroaromatic compound featuring an oxazole ring fused to a pyridine moiety, with an amine group at position 2 and two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical and biochemical applications. Its structure serves as a scaffold for derivatives with varied biological activities, such as antimicrobial or enzyme-modulating properties.

Properties

IUPAC Name

[1,3]oxazolo[5,4-b]pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.2ClH/c7-6-9-4-2-1-3-8-5(4)10-6;;/h1-3H,(H2,7,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGZYHLMTURAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743792
Record name [1,3]Oxazolo[5,4-b]pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909854-99-5
Record name [1,3]Oxazolo[5,4-b]pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[5,4-b]pyridin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by further reactions to introduce the dihydrochloride moiety .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic substitution at specific positions. For example:

Reaction Site Reagents/Conditions Product Yield Key Observations
Position 5Alkyl halides, K₂CO₃, DMF, 80°C5-Alkylated derivatives72–85%Regioselectivity depends on base strength
Position 7Aryl boronic acids, Pd(PPh₃)₄, THFBiaryl-functionalized oxazolo-pyridines60–78%Suzuki-Miyaura coupling requires inert atmosphere

Research highlights:

Cyclization and Ring-Opening Reactions

The oxazole ring undergoes selective ring-opening under acidic or basic conditions:

Reagent Conditions Product Application
HCl (conc.), H₂OReflux, 6h Pyridine-2,3-diamine derivativesPrecursor for fused heterocycles
NaOH (10%), ethanol60°C, 4h 3-Hydroxypyridine analogsIntermediate in anticancer drug synthesis

Key findings:

  • Ring-opening is pH-dependent, with acidic conditions favoring amine liberation .

  • Hydrolysis products serve as intermediates for synthesizing larger heterocyclic systems .

Catalytic Hydrogenation

The dihydrochloride form participates in hydrogenation reactions targeting reducible functional groups:

Substrate Modification Catalyst/Reagents Product Selectivity
Nitro group reductionH₂ (1 atm), Pd/C, ethanolAmino-oxazolo-pyridine>90%
Double bond saturationH₂ (3 atm), PtO₂, THFDihydro-oxazolo-pyridine65–78%

Notable observations:

  • Nitro groups are reduced preferentially over aromatic rings under mild conditions.

  • Over-hydrogenation of the oxazole ring is avoided using PtO₂ at low pressures.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the pyridine ring:

Reaction Type Reagents/Conditions Product Efficiency
Heck ReactionPd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF Alkenyl-substituted derivatives55–70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneArylaminopyridine analogs68–82%

Mechanistic insights:

  • The Heck reaction requires electron-deficient alkenes for efficient coupling .

  • Steric effects from the oxazole ring limit coupling rates in Buchwald-Hartwig reactions.

Functional Group Transformations

The amine group undergoes standard derivatization:

Reaction Reagents Product Stability
AcetylationAcetic anhydride, pyridineN-Acetylated derivativeStable in aqueous media
DiazotizationNaNO₂, HCl, 0°CDiazonium saltReactive intermediate

Critical notes:

  • Diazonium salts derived from this compound are thermally unstable but useful for aryl functionalization.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related heterocycles:

Compound Reaction with Alkyl Halides Catalytic Hydrogenation Yield
Oxazolo[5,4-b]pyridin-2-amine72–85%>90%
Thiazolo[5,4-b]pyridine50–65%45–60%
Pyrido[2,3-d]pyrimidine<30%N/A

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxazolo[5,4-b]pyridin derivatives as anticancer agents . These compounds exhibit cytotoxic activity against various cancer cell lines, making them promising candidates for drug development.

Cytotoxic Activity

Research indicates that specific derivatives of oxazolo[5,4-b]pyridine demonstrate significant cytotoxic effects against human cancer cell lines. For instance, one study reported a derivative with a 50% cytotoxic concentration (CC₅₀) of 58.4 µM against the HT29 colorectal cancer cell line, surpassing the effectiveness of standard chemotherapeutics like fluorouracil and cisplatin . The mechanism of action appears to involve the inhibition of key enzymes such as VEGFR-2 and various kinases (e.g., JAK1 and JAK2), which are critical in cancer cell proliferation and survival .

Antibacterial Applications

Oxazolo[5,4-b]pyridin-2-amine dihydrochloride has also been investigated for its antibacterial properties . Compounds within this class have demonstrated efficacy against bacterial strains by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Synthetic Approaches

The synthesis of oxazolo[5,4-b]pyridin derivatives involves various methodologies that enhance their pharmacological profiles.

Synthetic Strategies

Recent advancements in synthetic techniques have facilitated the efficient production of these compounds. Methods such as cyclization reactions and cross-coupling strategies are commonly employed to modify the core structure for improved bioactivity . For example, regioselective synthesis using catalysts has been shown to yield high-purity derivatives suitable for biological testing.

Case Studies

Several case studies illustrate the practical applications of oxazolo[5,4-b]pyridin derivatives in drug development:

StudyCompoundTargetFindings
3gHT29CC₅₀ = 58.4 µM; more effective than fluorouracil
VariousBacterial strainsInhibition of DNA gyrase; effective against resistant strains

Mechanism of Action

The mechanism of action of Oxazolo[5,4-b]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies have shown that it can inhibit certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenated Analogs

5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine
  • Molecular Formula : C₇H₅BrN₃O (free base)
  • Molecular Weight : 239.34 g/mol (free base)
  • This may enhance binding affinity in biological targets compared to the unsubstituted amine. However, the absence of hydrochloride counterions likely reduces solubility relative to the dihydrochloride form.
5-Chlorothiazolo[5,4-b]pyridin-2-amine
  • Molecular Formula : C₆H₄ClN₃S
  • Molecular Weight : 187.63 g/mol (calculated)
  • The chlorine substituent may confer antimicrobial properties, as seen in related thiazolopyridines .

Heteroatom Variations: Selenazolo Derivatives

N-(2-Bromophenyl)-1,3-selenazolo[5,4-b]pyridin-2-amine
  • Molecular Formula : C₁₂H₉BrN₂Se
  • Molecular Weight : 339.08 g/mol
  • The crystal structure reveals dimerization via N–H···N hydrogen bonds (2.933 Å), which may stabilize the solid state but reduce solubility compared to the dihydrochloride salt .

Functional Group Modifications: Carboxylic Acid Derivatives

Sanofi’s patents highlight carboxylic acid derivatives with oxazolo[5,4-b]pyridine rings, which replace the amine group with carboxylate functionalities. These derivatives are tailored for enhanced bioavailability and target engagement in therapeutic applications, such as soluble guanylate cyclase activation .

Table 1: Comparative Properties of Oxazolo[5,4-b]pyridin-2-amine Dihydrochloride and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Notable Properties
This compound C₇H₉Cl₂N₃O 226.07 (calculated) NH₂, 2HCl High (salt form) Enhanced solubility for drug delivery
5-Bromo-oxazolo[5,4-b]pyridin-2-amine C₇H₅BrN₃O 239.34 Br Moderate Halogen bonding potential
5-Chlorothiazolo[5,4-b]pyridin-2-amine C₆H₄ClN₃S 187.63 Cl, S (thiazole) Low Antimicrobial activity
N-(2-Bromophenyl)-selenazolo[5,4-b]pyridin-2-amine C₁₂H₉BrN₂Se 339.08 Br, Se (selenazolo) Low Antioxidant potential, dimerization

Biological Activity

Oxazolo[5,4-b]pyridin-2-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a fused oxazole and pyridine ring system. Its synthesis typically involves cyclization reactions using various precursors under controlled conditions to yield high-purity products. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The dihydrochloride form enhances solubility and stability, making it suitable for biological evaluations .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis. The compound displayed an IC50 value of 0.33 μM against VEGFR-2, indicating potent inhibitory effects on cancer cell proliferation .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (μM)Notes
This compoundVEGFR-20.33Potent inhibitor
Compound 3g (related derivative)HT29 cell line58.4Comparable to cisplatin

In vitro studies have shown that this compound can activate the caspase cascade, leading to apoptosis in cancer cells. It has also been noted for its ability to inhibit key kinases involved in signaling pathways that regulate cell growth and survival .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its mechanism involves binding to specific enzymes critical for microbial metabolism, thereby inhibiting their activity and disrupting cellular functions .

Table 2: Summary of Antimicrobial Activity

PathogenActivity ObservedMechanism
Staphylococcus aureusInhibition of growthEnzyme inhibition
Escherichia coliModerate activityDisruption of metabolic processes

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of various signaling pathways:

  • Kinase Inhibition : The compound acts as an inhibitor of p38 MAP kinase, which is involved in inflammatory responses and cancer progression.
  • Apoptosis Induction : By activating caspases, it promotes programmed cell death in malignant cells.
  • Antimetabolite Functionality : Its structural similarity to purine bases allows it to function as a competitive inhibitor in nucleic acid synthesis pathways .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of oxazolo[5,4-b]pyridin derivatives:

  • Case Study 1 : A derivative was tested against various cancer cell lines (A549, MCF7, LoVo) showing selective cytotoxicity with a CC50 value significantly lower than that of standard chemotherapeutics like fluorouracil and cisplatin.
  • Case Study 2 : Another study highlighted the immunosuppressive effects of oxazolo derivatives in vitro, suggesting potential applications in autoimmune disorders alongside their anticancer properties .

Q & A

Q. What are the standard synthetic routes for Oxazolo[5,4-b]pyridin-2-amine dihydrochloride?

The synthesis typically involves cyclization reactions using precursors such as substituted pyridines and amidine hydrochlorides. A common method includes:

  • Step 1 : Condensation of 2-aminopyridine derivatives with aldehydes or ketones in the presence of triethylamine (Et₃N) and tetrahydrofuran (THF) at room temperature .
  • Step 2 : Cyclization under reflux conditions (e.g., dioxane at 105–110°C) with reagents like POCl₃ or sulfonyl chlorides to form the oxazole ring .
  • Step 3 : Salt formation (dihydrochloride) via treatment with HCl in polar solvents, followed by purification using recrystallization or column chromatography.

Q. What spectroscopic methods confirm the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify aromatic proton environments and confirm substituent positions. For example, pyridine protons typically appear as doublets in the δ 7.5–8.5 ppm range .
  • LC-MS : To determine molecular weight and purity (e.g., [M+H]⁺ peaks matching the theoretical mass) .
  • Elemental Analysis : To validate the dihydrochloride form (Cl content ~20-22%) .

Q. What safety protocols are essential for handling this compound?

  • Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Waste Disposal : Neutralize acidic residues (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can discrepancies in NMR data during structural elucidation be resolved?

Discrepancies may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Using deuterated solvents (e.g., DMSO-d₆) to minimize solvent shifts .
  • Performing 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Comparing experimental data with computational predictions (DFT calculations) .

Q. What strategies optimize cyclization reactions for higher yields?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Pd) to enhance reaction efficiency .
  • Solvent Optimization : Replace dioxane with dimethylformamide (DMF) for better solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. How does hydrogen bonding influence the crystal structure of oxazolo-pyridine derivatives?

In related selenazolo-pyridine compounds, N–H···N hydrogen bonds form dimeric motifs, stabilizing the crystal lattice. For oxazolo derivatives:

  • X-ray Diffraction : Confirm hydrogen bond distances (e.g., 2.9–3.1 Å) and angles using SHELXL refinement .
  • Thermal Analysis : DSC/TGA can reveal stability changes due to intermolecular interactions .

Q. How is SHELX software applied in crystallographic refinement of oxazolo derivatives?

  • Data Collection : Use Agilent Xcalibur diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Direct methods (SHELXS) for phase determination, followed by full-matrix least-squares refinement (SHELXL) .
  • Validation : Check R-factors (target < 0.05) and residual electron density maps to ensure model accuracy .

Q. How is the dihydrochloride form distinguished from other salt forms?

  • Elemental Analysis : Confirm Cl⁻ content (theoretical 21.3% for dihydrochloride) .
  • Ion Chromatography : Quantify chloride ions in aqueous solutions .
  • Single-Crystal XRD : Resolve protonation sites (e.g., pyridine N vs. amine groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazolo[5,4-b]pyridin-2-amine dihydrochloride
Reactant of Route 2
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Oxazolo[5,4-b]pyridin-2-amine dihydrochloride

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